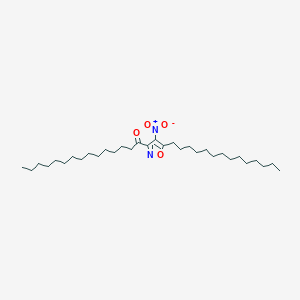
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one is a complex organic compound featuring a nitro group, a long alkyl chain, and an oxazole ring
Preparation Methods
The synthesis of 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the long alkyl chains. Common reagents used in these reactions include nitrating agents, alkyl halides, and base catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other functional groups.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, halogens, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism by which 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one exerts its effects involves its interaction with molecular targets. The nitro group and oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, affecting their activity. The long alkyl chains can also influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Comparison with Similar Compounds
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring but may have different substituents, affecting their chemical and biological properties.
Nitroalkanes: Compounds with nitro groups and alkyl chains, but lacking the oxazole ring, which influences their reactivity and applications.
Long-chain ketones: Compounds with long alkyl chains and a ketone group, but without the nitro or oxazole functionalities.
The uniqueness of this compound lies in its combination of a nitro group, oxazole ring, and long alkyl chains, which confer specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
65474-86-4 |
|---|---|
Molecular Formula |
C32H58N2O4 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1-(4-nitro-5-tetradecyl-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(35)31-32(34(36)37)30(38-33-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
LURKJYVCHHWCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=NO1)C(=O)CCCCCCCCCCCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















